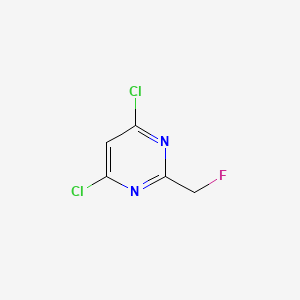

4,6-Dichloro-2-(fluoromethyl)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H3Cl2FN2 |

|---|---|

Molecular Weight |

180.99 g/mol |

IUPAC Name |

4,6-dichloro-2-(fluoromethyl)pyrimidine |

InChI |

InChI=1S/C5H3Cl2FN2/c6-3-1-4(7)10-5(2-8)9-3/h1H,2H2 |

InChI Key |

KLSBPDXPVBWTGA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(N=C1Cl)CF)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4,6 Dichloro 2 Fluoromethyl Pyrimidine and Analogues

Strategies for Regioselective Pyrimidine (B1678525) Ring Halogenation

The regioselective halogenation of the pyrimidine ring is a critical step in the synthesis of 4,6-dichloro-2-(fluoromethyl)pyrimidine (B6265355). The primary approach involves the chlorination of a corresponding hydroxypyrimidine precursor, typically 2-(fluoromethyl)-4,6-dihydroxypyrimidine. Several reagents and protocols have been developed to achieve this transformation efficiently.

Chlorination Techniques Utilizing Hydroxypyrimidine Precursors

The conversion of hydroxypyrimidines to their chloro-analogues is a well-established transformation in heterocyclic chemistry. The tautomeric nature of hydroxypyrimidines, existing in equilibrium with their pyrimidone forms, allows for effective chlorination at the 4- and 6-positions.

Phosphorus oxychloride (POCl₃) is a widely used and potent reagent for the chlorination of hydroxypyrimidines. nih.govdeepdyve.com The reaction typically involves heating the hydroxypyrimidine substrate in excess POCl₃, often in the presence of a tertiary amine base such as N,N-dimethylaniline or pyridine (B92270). nih.govdeepdyve.com

The mechanism of POCl₃-mediated chlorination is believed to proceed through several key steps. Initially, the oxygen atom of the hydroxypyrimidine (in its keto form) acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a chloride ion, which then acts as a nucleophile. Subsequent steps involve the formation of a pyridinium (B92312) salt intermediate (when a base like pyridine is used) and eventual substitution of the hydroxyl groups with chlorine atoms. The reaction is driven by the formation of the stable P-O bond in the phosphate (B84403) byproducts.

For a substrate like 2-(fluoromethyl)-4,6-dihydroxypyrimidine, the proposed mechanism involves the initial formation of a dichlorophosphoryl ester at one of the hydroxyl groups. This esterification makes the pyrimidine ring more susceptible to nucleophilic attack by a chloride ion. The presence of a base facilitates the removal of a proton, promoting the reaction. This process is repeated at the second hydroxyl group, leading to the formation of the desired 4,6-dichloro-2-(fluoromethyl)pyrimidine. The use of equimolar amounts of POCl₃ in a sealed reactor at high temperatures has been shown to be an efficient, solvent-free method for the chlorination of various hydroxypyrimidines, offering high yields and simplifying the work-up procedure. nih.gov

Triphosgene (B27547) (bis(trichloromethyl) carbonate), a safer solid-state substitute for phosgene (B1210022) gas, has emerged as an effective reagent for the chlorination of hydroxylated heterocycles, including hydroxypyrimidines. nih.govlsu.eduorganic-chemistry.org The reaction is typically carried out in an inert solvent like dichloromethane, often in the presence of a base such as pyridine. nih.govlsu.edu

The mechanism of triphosgene-mediated chlorination is thought to involve the initial formation of a chloroformate intermediate by the reaction of the hydroxypyrimidine with triphosgene. This intermediate is then activated by the base (e.g., pyridine), forming a pyridinium salt. The chloride ion, generated from the decomposition of triphosgene or from an external source, then acts as a nucleophile to displace the activated group, yielding the chloropyrimidine.

Process optimization studies for triphosgene-based chlorinations have focused on reaction concentration, stoichiometry of reagents, and reaction temperature to maximize yield and selectivity. For instance, in the dichlorination of 1,3-diols, increasing the reaction concentration has been shown to significantly favor the desired dichloride product over cyclic carbonate byproducts. nih.govlsu.edu The choice of base and its stoichiometry are also critical; pyridine has been found to be effective in promoting the chlorination while minimizing side reactions. nih.govorganic-chemistry.org

Table 1: Optimization of Triphosgene-Based Chlorination of a Model 1,3-syn Diol Monosilylether

| Entry | Protecting Group (-R) | Concentration (mM) | Dichloride : Carbonate Ratio |

| 1 | -H | 25 | 34 : 66 |

| 2 | -SiMe₃ | 25 | 65 : 35 |

| 3 | -SiEt₃ | 25 | 32 : 68 |

| 4 | -SiMe₂Ph | 25 | 80 : 20 |

| 5 | -SiMe₂Ph | 100 | 95 : 5 |

| 6 | -SiMe₂Ph | 250 | 98 : 2 |

| 7 | -SiMe₂Ph | 500 | 99 : 1 |

Data adapted from studies on acyclic aliphatic 1,3-diols, demonstrating the effect of protecting groups and concentration on the selectivity of dichlorination versus cyclic carbonate formation. nih.govlsu.edu

The efficiency and regioselectivity of pyrimidine ring halogenation are influenced by several factors, including the electronic nature of the substituents on the ring and the reaction conditions. The presence of electron-withdrawing groups, such as the fluoromethyl group at the 2-position, can influence the reactivity of the pyrimidine ring towards nucleophilic substitution.

Computational and experimental studies on the halogenation of pyridine, a related heterocycle, have provided insights into the factors governing regioselectivity. These studies suggest that the selectivity is often determined by the stability of the intermediate species formed during the reaction. In the case of chlorination of hydroxypyrimidines, the tautomeric equilibrium between the hydroxy and keto forms plays a crucial role. The chlorination reaction proceeds on the keto tautomer, and the regioselectivity is directed to the 4- and 6-positions due to the electronic distribution within the pyrimidine ring.

The choice of chlorinating agent also impacts the efficiency. While POCl₃ is a powerful reagent, it often requires harsh conditions and can lead to the formation of difficult-to-remove byproducts. prepchem.com Triphosgene, on the other hand, can be used under milder conditions and often results in cleaner reactions with easier work-up. nih.govlsu.eduorganic-chemistry.org

Derivatization from Pre-Existing Halogenated Pyrimidine Intermediates

An alternative strategy for the synthesis of 4,6-dichloro-2-(fluoromethyl)pyrimidine involves starting from a pre-halogenated pyrimidine intermediate, such as 2,4,6-trichloropyrimidine (B138864). This approach focuses on the selective introduction of the fluoromethyl group at the 2-position.

Methodologies for Introducing the 2-(Fluoromethyl) Moiety

The introduction of a fluoromethyl group onto the pyrimidine ring can be achieved through various synthetic routes. One common approach involves the nucleophilic substitution of a suitable leaving group at the 2-position of a pre-functionalized pyrimidine ring.

For instance, starting with 2,4,6-trichloropyrimidine, a selective nucleophilic substitution at the more reactive 2-position can be achieved. A fluoromethylating agent, such as a fluoromethyl organometallic reagent (e.g., fluoromethyllithium), could potentially be used to displace the chlorine atom at the 2-position. researchgate.net The greater reactivity of the chlorine atom at the 2-position compared to those at the 4- and 6-positions allows for regioselective functionalization.

Another potential method involves the conversion of a 2-methylthiopyrimidine derivative. The methylthio group can be oxidized to a methylsulfonyl group, which is an excellent leaving group for nucleophilic aromatic substitution. Subsequent reaction with a source of fluoromethyl nucleophile could then yield the desired 2-(fluoromethyl)pyrimidine derivative.

The synthesis of various trifluoromethyl- and fluoromethyl-substituted pyrimidine derivatives has been reported, often starting from precursors that already contain the fluorinated moiety, which are then used to construct the pyrimidine ring. semanticscholar.orgresearchgate.net However, for the specific case of introducing a fluoromethyl group onto a pre-existing di-chlorinated pyrimidine, a nucleophilic substitution approach on a more activated precursor like 2,4,6-trichloropyrimidine appears to be a viable strategy.

Fluorination Strategies for Alkyl Substituents at Pyrimidine C2 Position

The introduction of a fluorine atom onto the methyl group at the C2 position of the 4,6-dichloropyrimidine (B16783) core is a critical transformation. Various fluorination strategies can be envisaged, primarily involving nucleophilic substitution reactions.

A common approach involves the conversion of a suitable leaving group on the C2-methyl substituent with a fluoride (B91410) source. For instance, the precursor 4,6-dichloro-2-(chloromethyl)pyrimidine (B9033) can be subjected to a halogen exchange reaction using a nucleophilic fluoride reagent. Metal fluorides, such as potassium fluoride (KF), are often employed for this purpose. The efficacy of such reactions can be influenced by factors like the solvent, temperature, and the presence of phase-transfer catalysts.

Alternatively, the fluorination can be achieved by first converting the C2-methyl group into a hydroxyl group, yielding 4,6-dichloro-2-(hydroxymethyl)pyrimidine. This alcohol can then be treated with a deoxofluorinating agent. Reagents like diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are effective for converting alcohols to alkyl fluorides under mild conditions. sci-hub.se Deoxo-Fluor is often favored due to its greater thermal stability compared to DAST.

The following table summarizes potential fluorinating agents and their precursors:

| Precursor | Fluorinating Agent | Product |

| 4,6-Dichloro-2-(chloromethyl)pyrimidine | Potassium Fluoride (KF) | 4,6-Dichloro-2-(fluoromethyl)pyrimidine |

| 4,6-Dichloro-2-(hydroxymethyl)pyrimidine | DAST (Diethylaminosulfur trifluoride) | 4,6-Dichloro-2-(fluoromethyl)pyrimidine |

| 4,6-Dichloro-2-(hydroxymethyl)pyrimidine | Deoxo-Fluor | 4,6-Dichloro-2-(fluoromethyl)pyrimidine |

Precursor Synthesis and Functional Group Interconversion Pathways

The synthesis of 4,6-dichloro-2-methylpyrimidine (B42779), a common starting material, can be achieved through a multi-step process. One reported method involves the condensation of dimethyl malonate and acetamidine (B91507) hydrochloride in the presence of sodium methoxide (B1231860) to form 4,6-dihydroxy-2-methylpyrimidine. google.com This intermediate is then chlorinated using a reagent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to yield 4,6-dichloro-2-methylpyrimidine. google.comchemicalbook.com

To obtain the 2-(chloromethyl) derivative, the 2-methyl group of 4,6-dichloro-2-methylpyrimidine can be subjected to free-radical chlorination. This functional group interconversion provides the direct precursor for nucleophilic fluorination.

For the synthesis of the 2-(hydroxymethyl) precursor, one potential pathway involves the oxidation of the 2-methyl group to an aldehyde (4,6-dichloropyrimidine-2-carboxaldehyde), followed by reduction to the corresponding alcohol.

The following table outlines the synthesis of key precursors:

| Starting Material | Reagents | Intermediate/Product |

| Dimethyl malonate, Acetamidine hydrochloride | 1. Sodium methoxide2. POCl3 or SOCl2 | 4,6-Dichloro-2-methylpyrimidine |

| 4,6-Dichloro-2-methylpyrimidine | Radical chlorinating agent | 4,6-Dichloro-2-(chloromethyl)pyrimidine |

| 4,6-Dichloro-2-methylpyrimidine | 1. Oxidizing agent2. Reducing agent | 4,6-Dichloro-2-(hydroxymethyl)pyrimidine |

Modern Synthetic Approaches and Process Enhancement

To improve the efficiency, safety, and environmental impact of the synthesis of 4,6-dichloro-2-(fluoromethyl)pyrimidine, modern synthetic methodologies are being explored.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The application of microwave irradiation can be particularly beneficial for the synthesis of heterocyclic compounds like pyrimidines. thieme-connect.comeurekaselect.com In the context of synthesizing 4,6-dichloro-2-(fluoromethyl)pyrimidine, microwave heating could potentially be applied to several steps, including the initial pyrimidine ring formation and the subsequent fluorination reaction. Microwave-assisted fluorination has been reported for other heterocyclic systems and may offer a more rapid and efficient alternative to conventional heating methods.

One-Pot Reaction Sequences for Streamlined Synthesis

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resource, and waste reduction. A potential one-pot synthesis of 4,6-dichloro-2-(fluoromethyl)pyrimidine could involve the sequential chlorination and fluorination of a suitable precursor. For example, starting from 4,6-dihydroxy-2-methylpyrimidine, a one-pot procedure could involve in-situ chlorination to form the dichloro- and chloromethyl- intermediates, followed by the addition of a fluoride source to complete the synthesis of the final product.

Methodological Advancements in Reaction Condition Optimization

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions. For the nucleophilic fluorination step, key parameters to optimize include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. For instance, the use of aprotic polar solvents can enhance the nucleophilicity of fluoride ions. The selection of the appropriate base and its concentration can also be critical in preventing undesired side reactions. Computational studies can aid in understanding the reaction mechanism and predicting optimal conditions for selective fluorination.

Chemical Reactivity and Transformation Studies of 4,6 Dichloro 2 Fluoromethyl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to attack by nucleophiles, particularly at positions activated by electron-withdrawing groups and bearing a suitable leaving group, such as a halogen. In 4,6-Dichloro-2-(fluoromethyl)pyrimidine (B6265355), the chlorine atoms at the C4 and C6 positions are excellent leaving groups, and the ring is further activated by the inductive effect of the 2-(fluoromethyl) substituent, making it highly reactive towards SNAr.

In 4,6-Dichloro-2-(fluoromethyl)pyrimidine, the C4 and C6 positions are chemically equivalent due to the molecule's symmetry. Therefore, the primary challenge in its functionalization is not directing a nucleophile to one position over the other, but rather controlling the extent of the reaction to achieve either mono-substitution or di-substitution. The general order of reactivity for nucleophilic displacement on pyrimidine halides is typically C4(6) > C2. acs.org

The 2-(fluoromethyl) group exerts a significant influence on the reactivity of the pyrimidine ring. Fluorine is the most electronegative element, and its presence in the methyl group at the C2 position causes a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density across the entire pyrimidine ring, thereby increasing the electrophilicity of the carbon atoms, especially the C4 and C6 positions. mdpi.com This enhanced electrophilicity lowers the activation energy for the initial nucleophilic attack, the rate-determining step in most SNAr reactions, making the compound highly susceptible to substitution. libretexts.org

Studies on analogous 2-substituted pyrazines and pyrimidines have shown that electron-withdrawing groups at the 2-position preferentially activate the molecule for nucleophilic attack at other positions. researchgate.net The trifluoromethyl group (-CF3), which is even more strongly electron-withdrawing, is known to enhance target binding affinity and metabolic stability in drug design, partly due to its profound electronic influence on aromatic systems. mdpi.commdpi.com The fluoromethyl group (-CH2F) shares this electron-withdrawing character, making 4,6-Dichloro-2-(fluoromethyl)pyrimidine a highly activated substrate for SNAr reactions at the C4 and C6 positions.

Steric hindrance refers to the spatial obstruction caused by atoms or groups of atoms near a reaction center, which can impede the approach of a nucleophile. youtube.com In the context of 4,6-Dichloro-2-(fluoromethyl)pyrimidine, the key steric consideration is the size of the 2-(fluoromethyl) group and its potential to influence the accessibility of the adjacent C4 and C6 positions.

The fluoromethyl group is relatively small and is not considered to be a bulky substituent. Its steric impact is significantly less than that of groups like a tert-butyl or even a trichloromethyl group. nih.gov Because the C4 and C6 positions are electronically identical and equidistant from the C2 substituent, the minimal steric profile of the fluoromethyl group does not create a preference for nucleophilic attack at one position over the other. chemistrysteps.com The primary regiochemical outcome to control is therefore mono- versus di-substitution, which is typically managed by adjusting reaction stoichiometry, temperature, and reaction time.

The reaction of dichloropyrimidines with amine nucleophiles is a cornerstone of synthetic chemistry for creating aminopyrimidine derivatives, which are prevalent in pharmaceuticals. researchgate.net 4,6-Dichloro-2-(fluoromethyl)pyrimidine is expected to react readily with a wide range of primary and secondary amines, including aliphatic and aromatic amines, to yield mono- and di-aminated products.

Typically, these reactions are performed in the presence of a base (e.g., K2CO3, triethylamine, or LiHMDS) to neutralize the HCl generated during the substitution. acs.orgnih.gov The choice of base, solvent, and temperature can be optimized to favor either the mono-substituted product, 4-amino-6-chloro-2-(fluoromethyl)pyrimidine, or the di-substituted product, 4,6-diamino-2-(fluoromethyl)pyrimidine. For instance, using one equivalent of the amine at a lower temperature often favors mono-substitution, while an excess of the amine and higher temperatures drive the reaction toward di-substitution. nih.gov Palladium catalysts have also been employed in amination reactions of dichloropyrimidines, demonstrating high reactivity and selectivity. acs.org

| Amine Nucleophile | Typical Conditions | Expected Major Product | Reference Analogy |

|---|---|---|---|

| Aniline (Aromatic) | Weak base (e.g., NaHCO₃), elevated temperature | Mono- or di-substitution at C4/C6 | researchgate.net |

| Piperidine (Secondary Aliphatic) | LiHMDS, Pd catalyst (e.g., Pd₂(dba)₃/dppb), 0°C to RT | High selectivity for mono-substitution at C4 | acs.org |

| Benzylamine (Primary Aliphatic) | Base (e.g., K₂CO₃), DMF, 140°C | Di-substitution at C4 and C6 | nih.gov |

Oxygen-based nucleophiles, such as alkoxides (RO⁻) and hydroxide (B78521) (OH⁻), readily displace the chlorine atoms of 4,6-Dichloro-2-(fluoromethyl)pyrimidine. The reaction with an alkoxide, such as sodium methoxide (B1231860) (NaOCH₃) in methanol, can be controlled to produce either the 4-alkoxy-6-chloro intermediate or the 4,6-dialkoxy product. These alkoxy-substituted pyrimidines are valuable intermediates in organic synthesis.

Some studies on asymmetrically substituted pyrimidines have noted a change in regioselectivity depending on the nucleophile; for example, 2-MeSO₂-4-chloropyrimidine reacts with amines at C4 but with alkoxides at C2. wuxiapptec.com While this specific dichotomy is not relevant to the symmetrical 4,6-dichloro substrate, it highlights that reaction pathways can be sensitive to the nature of the nucleophile. For 4,6-Dichloro-2-(fluoromethyl)pyrimidine, the reaction with one equivalent of sodium methoxide would be expected to yield 4-Chloro-6-methoxy-2-(fluoromethyl)pyrimidine, while an excess would lead to 4,6-Dimethoxy-2-(fluoromethyl)pyrimidine.

| Oxygen Nucleophile | Typical Conditions | Expected Major Product | Reference Analogy |

|---|---|---|---|

| Sodium Methoxide (CH₃ONa) | Methanol (solvent), controlled stoichiometry | 4-Chloro-6-methoxy-2-(fluoromethyl)pyrimidine (mono) or 4,6-Dimethoxy-2-(fluoromethyl)pyrimidine (di) | wuxiapptec.com |

| Sodium Hydroxide (NaOH) | Aqueous or alcoholic solution, heat | 4,6-Dihydroxy-2-(fluoromethyl)pyrimidine (via tautomerization to pyrimidinedione) | libretexts.org |

Sulfur nucleophiles are generally "softer" than their oxygen counterparts and react efficiently with activated aryl halides. Thiols (RSH), in the presence of a base, are converted to the more nucleophilic thiolate anions (RS⁻), which can displace the chlorides on the pyrimidine ring. For example, reacting 4,6-Dichloro-2-(fluoromethyl)pyrimidine with a thiol like thiophenol in the presence of a base such as potassium carbonate would yield the corresponding thioether products.

As with other nucleophiles, controlling the stoichiometry is key to achieving selective mono- or di-substitution, leading to valuable 4-chloro-6-(arylthio)- or 4,6-bis(arylthio)- pyrimidine derivatives. These sulfur-containing compounds have applications in various fields, including materials and medicinal chemistry.

| Sulfur Nucleophile | Typical Conditions | Expected Major Product | Reference Analogy |

|---|---|---|---|

| Thiophenol (PhSH) | Base (e.g., K₂CO₃), Acetone or DMF | 4-Chloro-6-(phenylthio)-2-(fluoromethyl)pyrimidine (mono) or 4,6-Bis(phenylthio)-2-(fluoromethyl)pyrimidine (di) | |

| Sodium Sulfide (Na₂S) | Polar aprotic solvent (e.g., DMF) | Products resulting from substitution by S²⁻ or HS⁻, potentially leading to dithiones or polymeric materials. | General SNAr Principles |

Selective Mono- and Disubstitution Strategies

The functionalization of 4,6-dichloro-2-(fluoromethyl)pyrimidine is predominantly governed by nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the two ring nitrogens and the substituents renders the pyrimidine core highly susceptible to nucleophilic attack. The reactivity of the halogen positions on a pyrimidine ring generally follows the order C4(6) > C2 >> C5. acs.org This inherent selectivity allows for controlled, stepwise reactions at the C4 and C6 positions.

Strategies for achieving selective monosubstitution or controlled disubstitution rely on careful manipulation of reaction conditions such as the nature of the nucleophile, solvent, base, and temperature. For instance, in reactions with amines, sterically hindered or less reactive amines, along with stoichiometric control, can favor monosubstitution at the more reactive C4 position. In contrast, using an excess of a more reactive nucleophile under more forcing conditions can lead to disubstitution at both the C4 and C6 positions.

In analogous systems like 4,6-dichloro-2-(methylsulfonyl)pyrimidine, chemoselectivity has been demonstrated where secondary aliphatic amines and anilines in the presence of weak bases selectively displace a chloride group, while more nucleophilic deprotonated anilines can displace the group at the C2 position. researchgate.net This highlights the tunability of the reaction site based on nucleophile reactivity.

| Desired Outcome | Nucleophile Type | Typical Conditions | Key Principle | Reference Example |

|---|---|---|---|---|

| Monosubstitution (at C4/C6) | Primary/Secondary Amines, Alkoxides | Stoichiometric control (1 eq. nucleophile), lower temperature, weaker base (e.g., K₂CO₃, NaHCO₃). | Exploiting the higher intrinsic reactivity of the C4/C6 positions. | Reaction of 2,4-dichloropyrimidine (B19661) with amines. acs.org |

| Disubstitution (at C4 & C6) | Primary/Secondary Amines, Alkoxides | Excess nucleophile (>2 eq.), elevated temperature, stronger base. | Overcoming the lower reactivity of the second chloro position after initial substitution. | Symmetrical disubstitution on 4,6-dichloropyrimidines. mdpi.com |

| Chemoselective Substitution | Varies (e.g., anilines vs. aliphatic amines) | Choice of base (weak vs. strong), solvent polarity. | Differentiating between reactive sites (e.g., C4-Cl vs. C2-substituent) based on electronic and steric factors. | Selective reactions on 4,6-dichloro-2-(methylsulfonyl)pyrimidine. researchgate.net |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, has become an indispensable tool for expanding the molecular complexity of 4,6-dichloro-2-(fluoromethyl)pyrimidine by forming new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming C-C bonds by coupling the chloro-positions of the pyrimidine ring with various aryl and heteroaryl boronic acids. researchgate.net Consistent with SNAr reactivity, these palladium-catalyzed reactions exhibit a strong preference for the C4 and C6 positions over the C2 position, enabling regioselective functionalization. acs.orgmdpi.comnih.gov

This selectivity allows for either mono- or diarylation. A single, selective coupling at the C4 position can be achieved, leaving the C6-chloro substituent available for subsequent, different transformations. nih.gov Alternatively, a one-pot double Suzuki coupling can efficiently produce 2-fluoromethyl-4,6-diarylpyrimidines. nih.gov The success of these reactions depends on the careful selection of the catalyst system. Common systems involve a palladium source like Pd(PPh₃)₄ or Pd(OAc)₂ paired with a phosphine (B1218219) ligand, a base such as K₂CO₃ or K₃PO₄, and a suitable solvent, often 1,4-dioxane (B91453) or toluene. researchgate.netmdpi.com Recent studies have also shown that bulky, electron-rich N-heterocyclic carbene (NHC) or biarylphosphine ligands can control or even reverse the innate site-selectivity in the coupling of dihaloheteroarenes. nih.gov

| Substrate Type | Palladium Catalyst | Base | Solvent | Typical Outcome | Reference |

|---|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | Selective C4-arylation | mdpi.com |

| 5-Aryl-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | Arylation at C4/C6 | researchgate.net |

| 2,4-Dichloropyrimidine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | Efficient C4-arylation | nih.gov |

| 2,4-Dichloropyridine | Pd₂ (dba)₃ / IPr (NHC ligand) | K₃PO₄ | Dioxane | High C4-selectivity (ligand-controlled) | nih.gov |

The Buchwald-Hartwig amination provides a powerful and general route for the synthesis of aminopyrimidines via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.org This reaction is highly effective for creating C-N bonds at the C4 and C6 positions of 4,6-dichloro-2-(fluoromethyl)pyrimidine. A key advantage of this method is its ability to achieve significantly higher regioselectivity compared to traditional SNAr reactions, especially with challenging substrates. acs.org

Studies on the amination of 6-aryl-2,4-dichloropyrimidines have demonstrated that palladium-catalyzed conditions can provide C4-aminated products with exceptional selectivity (>30:1), whereas standard SNAr conditions often yield mixtures of isomers (2:1 to 4:1). acs.org The choice of base is critical, with lithium bis(trimethylsilyl)amide (LiHMDS) proving highly effective for reactions with aliphatic secondary amines. Interestingly, the reactions of anilines can proceed with high C4 selectivity even without a palladium catalyst when a strong base like LiHMDS is used to form the more nucleophilic anilide anion. acs.org The catalyst system typically consists of a palladium source (e.g., Pd(OAc)₂, Pd(dba)₂) and a specialized phosphine ligand, such as dppb, BINAP, or DavePhos. acs.orgnih.gov

Comprehensive Ring and Side-Chain Modifications

Beyond substitution at the chloro positions, the pyrimidine core and its fluoromethyl substituent can undergo other transformations, although these are often more challenging.

The pyrimidine ring is relatively electron-deficient and can be resistant to oxidation. However, N-oxidation of the ring nitrogens is a known transformation for pyrimidine derivatives, which can be achieved using strong oxidizing agents like hydrogen peroxide in trifluoroacetic anhydride. rsc.org Such a modification can alter the electronic properties of the ring and influence the reactivity of its substituents.

A more common and synthetically useful transformation is the reduction of the chloro substituents. Catalytic hydrogenation is an effective method for the reductive dehalogenation of chloropyrimidines. oregonstate.edu This process typically employs a palladium catalyst (e.g., palladium on carbon) under a hydrogen atmosphere. An acid scavenger, such as magnesium oxide or another base, is often required to neutralize the hydrogen chloride that is formed as a byproduct, preventing catalyst deactivation and side reactions. oregonstate.edugoogle.com This dehalogenation pathway allows for the selective removal of one or both chlorine atoms, providing access to mono-chloro or fully reduced pyrimidine cores.

The fluoromethyl (-CH₂F) group is generally considered to be a stable functional group. The high strength of the C-F bond makes it resistant to many chemical transformations. nih.gov Consequently, direct functionalization of the fluoromethyl group on the pyrimidine ring is not a commonly employed synthetic strategy. Its primary role is often as a stable bioisostere for other functionalities like hydroxyl or amine groups, and to modulate the electronic properties of the pyrimidine ring through its inductive electron-withdrawing effect. This electronic influence enhances the electrophilicity of the C4 and C6 positions, thereby facilitating the nucleophilic substitution and cross-coupling reactions discussed previously. While methods for the radical functionalization of fluorinated alkyl groups exist, their application to a complex substrate like 4,6-dichloro-2-(fluoromethyl)pyrimidine is not widely documented and would require careful consideration of selectivity and competing reaction pathways.

Advanced Research Applications of 4,6 Dichloro 2 Fluoromethyl Pyrimidine in Scientific Disciplines

Application as a Core Chemical Building Block and Molecular Synthon

4,6-Dichloro-2-(trifluoromethyl)pyrimidine (B1317092) is a highly functionalized heterocyclic compound that serves as a versatile building block, or synthon, in organic synthesis. Its utility stems from the unique combination of a pyrimidine (B1678525) core, two reactive chlorine atoms, and an electron-withdrawing trifluoromethyl group. The pyrimidine ring is a common feature in biologically active molecules, and the trifluoromethyl group can enhance metabolic stability and binding affinity. The two chlorine atoms at the 4- and 6-positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and selective introduction of various functional groups. This high reactivity makes it a key intermediate in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and material science. sltchemicals.com

Scaffold in Medicinal Chemistry Research and Drug Design Principles

In medicinal chemistry, the pyrimidine scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. 4,6-Dichloro-2-(trifluoromethyl)pyrimidine is particularly valuable as a starting material for creating diverse molecular architectures aimed at therapeutic intervention.

The development of enzyme inhibitors is a cornerstone of modern drug discovery, and 4,6-dichloro-2-(trifluoromethyl)pyrimidine provides a robust platform for creating potent and selective inhibitors for various enzyme classes.

Kinases: Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases, especially cancer. acs.org Pyrimidine-based compounds are well-established as kinase inhibitors. The 4,6-dichloro-2-(trifluoromethyl)pyrimidine scaffold allows for the synthesis of libraries of potential inhibitors through sequential SNAr reactions. nih.govacs.org For instance, one chlorine atom can be displaced by an amine that interacts with the "hinge" region of the kinase active site, while the second chlorine can be substituted with a different group to occupy other pockets, enhancing potency and selectivity. This approach has been used to develop inhibitors for various kinases, including Aurora kinases and pyruvate (B1213749) dehydrogenase kinases (PDKs). nih.govrsc.org

Branched-Chain Amino Acid Transaminases (BCATs): BCATs are involved in the metabolism of branched-chain amino acids and are recognized as targets in certain cancers. nih.gov A class of BCAT1/2 inhibitors based on a (trifluoromethyl)pyrimidinedione core has been identified. nih.gov While not a direct precursor, 4,6-dichloro-2-(trifluoromethyl)pyrimidine could be chemically modified through steps like hydrolysis and subsequent reactions to access such pyrimidinedione scaffolds, highlighting its versatility in exploring novel inhibitor classes.

Isocitrate Dehydrogenase 1 (IDH1): Mutant IDH1 is a key driver in several cancers, including glioma. nih.govnih.gov Research has shown that IDH1-mutant cells are particularly vulnerable to inhibitors of de novo pyrimidine synthesis. nih.govnih.govresearchgate.net This metabolic vulnerability underscores the importance of targeting pyrimidine pathways. While not a direct inhibitor, 4,6-dichloro-2-(trifluoromethyl)pyrimidine serves as a key building block for compounds that can modulate nucleotide-related pathways, making it relevant for developing novel therapeutic strategies against IDH-mutant cancers.

MAP Kinase-Interacting Kinases (MNK1/2): MNK1 and MNK2 are involved in protein synthesis and are targets for cancer therapy. nih.gov Thieno[2,3-d]pyrimidine derivatives have been successfully designed as selective MNK1/2 inhibitors. nih.govsahmri.org.auresearchgate.net The synthesis of such fused heterocyclic systems can utilize dichloropyrimidine precursors, where the chlorine atoms act as handles for annulation and functionalization reactions.

B-Raf (BRAF): BRAF is a kinase frequently mutated in melanoma. nih.gov While first-generation BRAF inhibitors are effective, resistance often develops. acs.org The design of next-generation inhibitors often involves modifying core scaffolds to overcome resistance mechanisms. The pyrimidine core is a common feature in these advanced inhibitors, and 4,6-dichloro-2-(trifluoromethyl)pyrimidine represents an ideal starting point for synthesizing novel compounds with improved profiles against mutant BRAF. acs.org

Table 1: Application of the Pyrimidine Scaffold in Enzyme Inhibitor Design

| Enzyme Target | Therapeutic Area | Role of the Pyrimidine Scaffold |

|---|---|---|

| Kinases (e.g., Aurora, PDK) | Cancer | Core structure for engaging the ATP-binding site; allows for dual functionalization to enhance potency and selectivity. nih.govrsc.org |

| BCATs | Cancer | Potential precursor to (trifluoromethyl)pyrimidinedione inhibitors. nih.gov |

| IDH1 (mutant) | Cancer (Glioma) | Building block for molecules targeting the vulnerable de novo pyrimidine synthesis pathway in mutant cells. nih.govnih.gov |

| MNK1/2 | Cancer, Metabolic Disease | Foundation for fused heterocyclic systems like thieno[2,3-d]pyrimidines that show selective inhibition. nih.govresearchgate.net |

| BRAF | Cancer (Melanoma) | Versatile starting material for developing next-generation inhibitors to combat drug resistance. acs.org |

Beyond enzymes, G-protein coupled receptors (GPCRs) are major drug targets. The dichloropyrimidine synthon is instrumental in building antagonists for specific receptors involved in immunology and neurology.

Adenosine A₂A Receptor: Antagonists of the A₂A receptor have therapeutic potential in neurodegenerative disorders like Parkinson's disease and in cancer immunotherapy. nih.govnih.gov Many potent A₂A antagonists are based on fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines. nih.govresearchgate.net 4,6-Dichloropyrimidines are key intermediates in the synthesis of these scaffolds, often undergoing condensation reactions with hydrazines or other bifunctional nucleophiles to construct the desired bicyclic core. nih.gov

C-C Chemokine Receptor 4 (CCR4): CCR4 is a chemokine receptor implicated in allergic inflammation and cancer by guiding the migration of specific immune cells. nih.gov Small-molecule antagonists of CCR4 have been developed from scaffolds like pyrido[2,3-d]pyrimidines. The synthesis of these molecules can start from dichloropyrimidine derivatives, where the chlorine atoms are sequentially substituted with appropriate amines and other side chains to achieve high-affinity binding to the receptor. nih.gov

Table 2: Use of the Pyrimidine Scaffold in Receptor Antagonist Development

| Receptor Target | Therapeutic Area | Role of the Pyrimidine Scaffold |

|---|---|---|

| Adenosine A₂A | Parkinson's Disease, Immuno-oncology | Key precursor for fused ring systems (e.g., pyrazolo[3,4-d]pyrimidines) that are potent antagonists. nih.govnih.gov |

| CCR4 | Allergic Inflammation, Cancer | Central building block for multi-substituted pyrimidine and pyridopyrimidine derivatives that block chemokine-mediated cell migration. nih.gov |

A critical step in drug discovery is the systematic synthesis of analogues to understand the structure-activity relationship (SAR), which informs the optimization of a lead compound. The differential reactivity of the two chlorine atoms in 4,6-dichloro-2-(trifluoromethyl)pyrimidine makes it an excellent platform for building such libraries. nih.govacs.org

Researchers can perform selective SNAr at one position under specific conditions, followed by a second, different substitution at the other position. researchgate.net By systematically varying the nucleophiles (e.g., different anilines, aliphatic amines, alcohols), a large number of structurally related compounds can be generated from a single starting material. nih.govacs.org This parallel synthesis approach accelerates the exploration of the chemical space around the pyrimidine scaffold, enabling a rapid evaluation of how different substituents affect target binding, selectivity, and pharmacokinetic properties. nih.gov

Role in Agrochemical Research and Compound Development

The principles of medicinal chemistry often translate to agrochemical research. The inclusion of fluorine, particularly the trifluoromethyl group, is a well-established strategy in the design of modern pesticides due to its positive impact on biological activity and stability. nih.gov Pyrimidine derivatives are widely used as herbicides, fungicides, and insecticides. sltchemicals.comnih.gov

4,6-Dichloro-2-(trifluoromethyl)pyrimidine serves as a valuable intermediate for new agrochemicals. google.com Its reactive chlorine atoms allow for the attachment of various toxophores or moieties that can modulate properties like systemic transport in plants or soil degradation rates. frontiersin.org The trifluoromethyl-pyrimidine core itself is found in several active compounds, and this synthon provides a direct route to novel and potentially more effective crop protection agents. nih.govnih.gov

Integration into Material Science Research

While its primary application is in the life sciences, the electronic properties of 4,6-dichloro-2-(trifluoromethyl)pyrimidine make it a candidate for research in material science. The pyrimidine ring is electron-deficient, and this property is significantly enhanced by the presence of two chlorine atoms and a strongly electron-withdrawing trifluoromethyl group.

This pronounced electron-deficient nature makes the molecule a potential building block for n-type organic semiconductors. These materials are essential for constructing organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). By incorporating this pyrimidine unit into larger polymeric or molecular structures, researchers can aim to create materials with specific electronic and photophysical properties suitable for advanced applications.

Precursor for Organic Electronic Materials (e.g., Organic Light-Emitting Diodes, Organic Solar Cells)

The unique electronic properties of the pyrimidine ring, combined with the influence of halogen and fluorinated substituents, position 4,6-Dichloro-2-(fluoromethyl)pyrimidine (B6265355) as a valuable precursor in the field of materials science, particularly for organic electronics. Pyrimidine derivatives are increasingly utilized for their electronic characteristics in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), also known as organic solar cells.

The incorporation of a fluoromethyl or trifluoromethyl group onto the pyrimidine scaffold is a key strategic design element. This substitution significantly enhances the lipophilicity of the molecule, a property that is advantageous for processing and film formation in organic electronic devices. The high electronegativity of fluorine atoms can also modulate the energy levels (HOMO/LUMO) of the resulting materials, which is critical for tuning their electronic and optical properties to match the requirements of device architectures.

While direct application of 4,6-Dichloro-2-(fluoromethyl)pyrimidine itself is not extensively documented, its utility lies in its role as a versatile building block. The two chlorine atoms at the 4- and 6-positions serve as reactive sites for cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the systematic introduction of various aromatic and heteroaromatic moieties. This synthetic flexibility enables the construction of complex π-conjugated systems, which are the fundamental components of organic semiconductors. By carefully selecting the groups to be coupled to the pyrimidine core, researchers can fine-tune properties such as charge carrier mobility, absorption spectra, and emission wavelengths.

For instance, analogous structures like 4,6-dichloro-2-[4-(trifluoromethyl)phenyl]-pyrimidine have been identified for their potential in these applications. The core concept involves using the dichloropyrimidine unit as a central electron-accepting block to construct "push-pull" type architectures, where it is coupled with electron-donating groups. This design is crucial for creating materials with efficient intramolecular charge transfer, a desirable characteristic for both light emission in OLEDs and charge separation in OPVs.

Table 1: Potential Roles of 4,6-Dichloro-2-(fluoromethyl)pyrimidine in Organic Electronics

| Feature of Compound | Implication for Organic Electronics | Target Application |

| Dichloro Substituents | Reactive sites for cross-coupling reactions to extend π-conjugation. | OLEDs, OPVs |

| Pyrimidine Core | Electron-deficient (acceptor) character for creating push-pull systems. | OLEDs, OPVs |

| Fluromethyl Group | Enhances lipophilicity and solubility; modulates energy levels. | OLEDs, OPVs |

Contribution to Photophysical and Fluorescent Material Design

The 4,6-Dichloro-2-(fluoromethyl)pyrimidine scaffold is a significant contributor to the design of novel fluorescent materials and photophysical probes. The presence of the trifluoromethyl (CF₃) group, a close analogue of the fluoromethyl group, is a well-established strategy for enhancing the performance of fluorophores. mdpi.com The synthesis of advanced fluorescent probes often utilizes CF₃-substituted pyrimidines as key intermediates. nih.gov

A prominent synthetic route to create such fluorescent materials involves the Suzuki cross-coupling reaction. nih.gov In this approach, a chloro-substituted trifluoromethyl-pyrimidine, such as 4-chloro-6-(trifluoromethyl)pyrimidine, can be coupled with various (het)arylboronic acid pinacol (B44631) esters. This methodology allows for the creation of a diverse library of "push-pull" type fluorophores, where the electron-deficient trifluoromethyl-pyrimidine unit is linked to an electron-donating group. nih.gov

For example, researchers have successfully synthesized a series of [2-(het)aryl-6-(trifluoromethyl)pyrimidin-4-yl]-N,N-dimethylanilines. nih.gov These compounds demonstrate the principle of using a trifluoromethyl-pyrimidine core to build molecules with significant intramolecular charge transfer character, which is fundamental to their fluorescent properties. The high electronegativity of the CF₃ group enhances the electron-accepting nature of the pyrimidine ring, leading to desirable photophysical characteristics such as large Stokes shifts and sensitivity to the local environment (solvatochromism).

The incorporation of fluorine atoms into fluorescent dyes offers several advantages:

Enhanced Quantum Yields: Fluorination can increase the fluorescence quantum yield by reducing non-radiative decay pathways.

Improved Photostability: The high strength of the carbon-fluorine bond often imparts greater resistance to photobleaching. nih.gov

Tuning of Emission Wavelengths: The electronic effects of fluorine substituents can be used to systematically shift the absorption and emission maxima of a fluorophore. mdpi.com

These properties make fluoromethyl-substituted pyrimidines highly valuable for developing probes for biological imaging, sensors, and other applications requiring high-performance fluorescent materials. nih.gov

Table 2: Synthesis of Pyrimidine-Based Fluorophores via Suzuki Coupling

| Pyrimidine Precursor | Coupling Partner (Boronic Ester) | Resulting Fluorophore Class | Reference |

| 4-Chloro-6-(trifluoromethyl)pyrimidine | 4-(Diphenylamino)phenylboronic acid pinacol ester | Donor-π-Acceptor System | nih.gov |

| 4-Chloro-6-(trifluoromethyl)pyrimidine | 9H-Carbazole-boronic acid pinacol ester | Donor-π-Acceptor System | nih.gov |

Strategies in Combinatorial Chemistry and High-Throughput Synthesis for Pyrimidine Diversification

The structure of 4,6-Dichloro-2-(fluoromethyl)pyrimidine is ideally suited for combinatorial chemistry and high-throughput synthesis, enabling the rapid generation of large libraries of diverse pyrimidine derivatives. The two chlorine atoms at the C4 and C6 positions are distinct reactive handles that can be addressed sequentially, forming the basis for diversification strategies.

Solid-Phase Synthesis: One powerful strategy involves anchoring the pyrimidine scaffold to a solid support. For example, a related compound, 4,6-dichloro-5-nitropyrimidine, has been successfully coupled to Rink amide resin. researchgate.net Following immobilization, the second chlorine atom remains available for displacement by a diverse range of nucleophiles, such as amines. This solid-phase approach is highly amenable to automation and parallel synthesis, as it simplifies the purification process to simple washing and filtration steps, thereby accelerating the creation of a library of analogues. After diversification, the final products can be cleaved from the resin. researchgate.net

Deconstruction-Reconstruction Strategy: An innovative approach for pyrimidine diversification is the "deconstruction-reconstruction" method. nih.gov This strategy involves reacting a pyrimidine with a nucleophile (like aniline) to form a pyrimidinium salt, which can then be ring-opened to yield an iminoenamine intermediate. This intermediate is a versatile building block that can be re-cyclized with a wide array of reagents to generate new heterocyclic systems. For instance, reacting the intermediate with different amidines, guanidine, or urea (B33335) allows for the installation of various substituents at the 2-position of the pyrimidine ring, including alkyl, amino, or even trifluoromethyl groups. nih.gov This method provides access to a much broader chemical space than simple substitution reactions.

Parallel Solution-Phase Synthesis: High-throughput synthesis can also be performed in the solution phase, particularly for generating focused libraries. The differential reactivity of the chloro-substituents on the pyrimidine ring can be exploited for sequential, chemoselective nucleophilic aromatic substitution (SNAr) reactions. researchgate.net By controlling reaction conditions (e.g., temperature, base, solvent), one nucleophile can be introduced at the C4 position, followed by the introduction of a second, different nucleophile at the C6 position. This approach has been used to create large libraries of related heterocyclic compounds, such as the parallel synthesis of over 2200 trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines. scispace.com Such methods, often employing manual or semi-automated synthesizers, allow for the production of milligram-to-gram quantities of individual compounds for biological screening or materials testing. scispace.com

Table 3: Comparison of Pyrimidine Diversification Strategies

| Strategy | Principle | Advantages | Key Reagents/Steps |

| Solid-Phase Synthesis | Immobilization on a resin, sequential reactions, cleavage. | Simplified purification, automation-friendly. | Rink amide resin, diverse amines. researchgate.net |

| Deconstruction-Reconstruction | Ring-opening to an intermediate, followed by re-cyclization. | Access to diverse 2-substituents and other heterocycles. | Aniline, piperidine, various amidines/guanidines. nih.gov |

| Parallel Solution-Phase Synthesis | Sequential SNAr reactions in multi-well plates. | Rapid library generation, larger scale possible. | Control of reaction conditions, diverse nucleophiles. researchgate.netscispace.com |

Sophisticated Spectroscopic Characterization and Structural Elucidation in Research

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups and probing the bonding framework of a molecule by examining its vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For 4,6-dichloro-2-(fluoromethyl)pyrimidine (B6265355), the FT-IR spectrum is expected to be dominated by vibrations associated with the pyrimidine (B1678525) ring, the C-Cl bonds, and the C-F bond of the fluoromethyl group.

Key predicted FT-IR absorption bands include:

Aromatic C-H Stretching: A weak to medium band is anticipated in the 3000-3100 cm⁻¹ region, characteristic of the C-H bond on the pyrimidine ring.

C=N and C=C Stretching: The pyrimidine ring will exhibit a series of characteristic stretching vibrations in the 1400-1600 cm⁻¹ range. These bands are often complex due to the coupling of C=N and C=C vibrations within the aromatic system.

C-F Stretching: A strong, prominent absorption band, characteristic of the carbon-fluorine bond in the fluoromethyl group, is expected in the 1000-1100 cm⁻¹ region. This is often one of the most intense peaks in the spectrum of a fluorinated compound.

Ring Bending and Deformation Modes: The region below 1000 cm⁻¹ will also contain various in-plane and out-of-plane bending vibrations of the pyrimidine ring.

Table 1: Predicted FT-IR Spectral Data for 4,6-Dichloro-2-(fluoromethyl)pyrimidine

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3000-3100 | Aromatic C-H Stretch | Weak-Medium |

| 1400-1600 | C=N, C=C Ring Stretches | Medium-Strong |

| 1000-1100 | C-F Stretch | Strong |

| 600-800 | C-Cl Stretch | Strong-Medium |

Fourier-Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrational Modes

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For 4,6-dichloro-2-(fluoromethyl)pyrimidine, FT-Raman would provide valuable information about the pyrimidine ring and the C-Cl bonds.

Key predicted FT-Raman active modes include:

Symmetric Ring Breathing Mode: A strong, sharp band, characteristic of the symmetric expansion and contraction of the pyrimidine ring, is expected to be a prominent feature. This is often a key identifier for aromatic and heteroaromatic rings in Raman spectroscopy.

C-Cl Symmetric Stretching: The symmetric stretching vibration of the two C-Cl bonds would likely produce a strong signal in the Raman spectrum.

C-F Stretching: While strong in the IR, the C-F stretch may appear with weaker intensity in the Raman spectrum due to its polar nature.

C=N and C=C Stretching: The ring stretching vibrations will also be present, and their relative intensities compared to the FT-IR spectrum can aid in their assignment.

Table 2: Predicted FT-Raman Spectral Data for 4,6-Dichloro-2-(fluoromethyl)pyrimidine

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| ~1000 | Symmetric Ring Breathing | Strong |

| 600-800 | C-Cl Symmetric Stretch | Strong |

| 1400-1600 | C=N, C=C Ring Stretches | Medium |

| 1000-1100 | C-F Stretch | Weak-Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy for Proton Environments

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. In 4,6-dichloro-2-(fluoromethyl)pyrimidine, two distinct proton signals are expected.

Pyrimidine Ring Proton (H-5): The single proton attached to the C-5 position of the pyrimidine ring is expected to appear as a singlet in the aromatic region, likely between δ 7.0 and 8.0 ppm. Its downfield shift is due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the two nitrogen atoms and two chlorine atoms.

Fluoromethyl Protons (-CH₂F): The two protons of the fluoromethyl group will be significantly influenced by the adjacent fluorine atom. They are expected to appear as a doublet due to coupling with the ¹⁹F nucleus (a spin ½ nucleus). This signal would likely be found in the range of δ 5.0-6.0 ppm. The large electronegativity of fluorine causes a significant downfield shift. The coupling constant for this interaction, ²JHF, is typically large, in the range of 45-50 Hz.

Table 3: Predicted ¹H NMR Spectral Data for 4,6-Dichloro-2-(fluoromethyl)pyrimidine

| Predicted Chemical Shift (δ, ppm) | Proton Assignment | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| 7.0-8.0 | H-5 (ring) | s (singlet) | N/A |

| 5.0-6.0 | -CH₂F | d (doublet) | ~45-50 (²JHF) |

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. For 4,6-dichloro-2-(fluoromethyl)pyrimidine, four distinct carbon signals are anticipated.

C-4 and C-6: These two equivalent carbon atoms are directly attached to chlorine atoms and nitrogen atoms. They are expected to be significantly deshielded and appear far downfield, likely in the range of δ 160-165 ppm.

C-2: This carbon is attached to two nitrogen atoms and the fluoromethyl group. It is also expected to be in a similar downfield region as C-4/C-6, perhaps around δ 165-170 ppm.

C-5: The carbon atom bonded to the H-5 proton will be the most shielded of the ring carbons, expected to appear around δ 120-130 ppm.

Fluoromethyl Carbon (-CH₂F): The carbon of the fluoromethyl group will exhibit a large one-bond coupling to the fluorine atom (¹JCF), resulting in a doublet in the proton-coupled ¹³C NMR spectrum. In a standard broadband-decoupled spectrum, it will appear as a singlet. Its chemical shift is predicted to be in the range of δ 80-90 ppm due to the strong electronegativity of the attached fluorine.

Table 4: Predicted ¹³C NMR Spectral Data for 4,6-Dichloro-2-(fluoromethyl)pyrimidine

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Predicted Multiplicity (Coupled) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| 165-170 | C-2 | t (²JCF) | ~20-30 |

| 160-165 | C-4, C-6 | s | N/A |

| 120-130 | C-5 | s | N/A |

| 80-90 | -CH₂F | d (¹JCF) | ~230-250 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond correlations.

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other. For 4,6-dichloro-2-(fluoromethyl)pyrimidine, a COSY spectrum would be very simple, showing no cross-peaks, as there are no protons that are coupled to each other through two or three bonds. This would confirm that the H-5 and -CH₂F protons are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbons to which they are attached. An HSQC spectrum would be expected to show two cross-peaks:

A correlation between the proton signal at δ 7.0-8.0 ppm and the carbon signal at δ 120-130 ppm, definitively assigning these to H-5 and C-5, respectively.

A correlation between the proton doublet at δ 5.0-6.0 ppm and the carbon signal at δ 80-90 ppm, assigning these to the -CH₂F group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is vital for connecting the different fragments of the molecule. Key expected HMBC correlations would include:

The H-5 proton (δ 7.0-8.0 ppm) showing correlations to C-4 and C-6 (two-bond coupling) and potentially to C-2 (three-bond coupling).

The -CH₂F protons (δ 5.0-6.0 ppm) showing a strong correlation to C-2 (two-bond coupling) and potentially weaker correlations to C-4 and C-6 (three-bond coupling). These correlations would unequivocally confirm the attachment of the fluoromethyl group at the C-2 position of the 4,6-dichloropyrimidine (B16783) ring.

Table 5: Predicted 2D NMR Correlations for 4,6-Dichloro-2-(fluoromethyl)pyrimidine

| Experiment | Proton (¹H) | Correlated Carbon (¹³C) | Correlation Type |

|---|---|---|---|

| HSQC | H-5 | C-5 | ¹JCH (direct bond) |

| HSQC | -CH₂F | -CH₂F | ¹JCH (direct bond) |

| HMBC | H-5 | C-4, C-6 | ²JCH (2-bond) |

| HMBC | H-5 | C-2 | ³JCH (3-bond) |

| HMBC | -CH₂F | C-2 | ²JCH (2-bond) |

| HMBC | -CH₂F | C-4, C-6 | ³JCH (3-bond) |

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insight into its structure through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a unique mass spectrum.

For 4,6-Dichloro-2-(fluoromethyl)pyrimidine (Molecular Formula: C₅H₂Cl₂FN₂), the molecular ion peak would be a key identifier. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion, with peaks at M, M+2, and M+4, reflecting the natural abundances of ³⁵Cl and ³⁷Cl isotopes.

Fragmentation of the molecular ion provides structural clues. Pyrimidine derivatives often exhibit fragmentation patterns involving the cleavage of the pyrimidine ring and the loss of substituents. sphinxsai.comiosrjournals.org The molecular ion of 4,6-Dichloro-2-(fluoromethyl)pyrimidine could undergo fragmentation through several pathways, including the loss of a chlorine atom, the fluoromethyl group, or molecules such as HCN. The stability of the resulting fragment ions dictates the intensity of their corresponding peaks in the mass spectrum. chemguide.co.uklibretexts.org The investigation of fragmentation modes in similar substituted pyrimidines reveals that the pyrimidine ring itself can be cleaved after the initial loss of functional groups. sapub.org

Table 1: Expected Mass Spectrometry Data for 4,6-Dichloro-2-(fluoromethyl)pyrimidine

| Feature | Expected Observation | Significance |

|---|---|---|

| Molecular Ion (M+) | Cluster of peaks reflecting the isotopic abundance of two Cl atoms. | Confirms the molecular formula and precise molecular weight. |

| Key Fragments | Ions corresponding to the loss of Cl, CH₂F, HCN, etc. | Provides evidence for the specific arrangement of atoms and functional groups. |

| Isotopic Pattern | Characteristic M, M+2, M+4 peaks. | Confirms the presence of two chlorine atoms in the ion. |

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture and Supramolecular Interactions

While a crystal structure for 4,6-Dichloro-2-(fluoromethyl)pyrimidine has not been specifically reported, analysis of related pyrimidine structures allows for predictions of its solid-state characteristics. researchgate.netresearchgate.netnih.gov The pyrimidine ring is expected to be planar. The arrangement of molecules in the crystal would be governed by a variety of non-covalent interactions. nih.gov These can include halogen bonding (C-Cl···N or C-Cl···Cl), π-π stacking between pyrimidine rings, and other weak interactions that collectively stabilize the crystal structure. researchgate.netnih.govmdpi.com The analysis of these interactions is crucial for the field of crystal engineering, which seeks to design materials with specific properties based on their crystalline architecture. documentsdelivered.com

Table 2: Predicted Crystallographic and Structural Parameters for 4,6-Dichloro-2-(fluoromethyl)pyrimidine

| Parameter | Predicted Feature | Significance |

|---|---|---|

| Molecular Geometry | Planar pyrimidine ring. | Confirms the core heterocyclic structure. |

| Bond Lengths & Angles | Consistent with standard values for C-Cl, C-F, C-N, and C-C bonds in a heterocyclic system. | Provides precise geometric data of the molecule. |

| Supramolecular Synthons | Potential for halogen bonding, π-π stacking, and C-H···N interactions. | Explains the crystal packing and solid-state stability. |

| Crystal System | Likely to be a common system such as monoclinic or orthorhombic. | Describes the symmetry of the unit cell. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. The absorption of photons promotes electrons from a lower energy molecular orbital to a higher energy one. For molecules with π-systems and heteroatoms, such as pyrimidine derivatives, the most common transitions are π → π* and n → π*. libretexts.org

The UV-Vis spectrum of a pyrimidine derivative is characterized by one or more absorption bands, with the position of the maximum absorption (λ_max) and the intensity of the absorption being dependent on the specific structure and substituents. nih.govnih.govorientjchem.org Halogenation can have a noticeable effect on the electronic absorption spectra of pyrimidines, often causing shifts in the absorption bands. rsc.orgrsc.org The spectrum of 4,6-Dichloro-2-(fluoromethyl)pyrimidine would be influenced by the chlorine and fluoromethyl substituents on the pyrimidine core. These substituents can alter the energy levels of the molecular orbitals, thereby shifting the λ_max values compared to the parent pyrimidine molecule. The solvent used for the measurement can also influence the spectrum by stabilizing or destabilizing the ground and excited states. orientjchem.org

Table 3: Typical Electronic Transitions and Expected Absorption for Pyrimidine Derivatives

| Transition Type | Involved Orbitals | Typical Wavelength Region | Expected Influence of Substituents |

|---|---|---|---|

| π → π * | Bonding π to antibonding π* | Shorter wavelength (higher energy) | Affected by substituents that extend conjugation or alter the electron density of the π-system. |

| n → π * | Non-bonding (lone pair) to antibonding π* | Longer wavelength (lower energy) | Influenced by heteroatoms (N) and substituents affecting their lone pair electrons. |

Computational Chemistry and Theoretical Investigations of 4,6 Dichloro 2 Fluoromethyl Pyrimidine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For 4,6-dichloro-2-(fluoromethyl)pyrimidine (B6265355), these calculations can elucidate its electronic structure, geometry, and energy, which are crucial for understanding its chemical reactivity and potential applications.

Density Functional Theory (DFT) and Hartree-Fock (HF) Approaches for Electronic Structure

The electronic structure of 4,6-dichloro-2-(fluoromethyl)pyrimidine can be effectively investigated using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods. DFT, with its inclusion of electron correlation, is often favored for its balance of accuracy and computational cost, making it well-suited for studying pyrimidine (B1678525) derivatives. researchgate.net The choice of functional, such as B3LYP, is critical in DFT calculations as it approximates the exchange-correlation energy. physchemres.org

The Hartree-Fock method, an ab initio approach, provides a foundational understanding of the electronic wavefunction by treating electron-electron repulsion in an average way. researchgate.netwikipedia.org While HF does not account for electron correlation to the same extent as DFT, it serves as a crucial starting point for more advanced computational methods. nih.gov For halogenated pyrimidines, comparing results from both DFT and HF approaches can provide a comprehensive picture of the electronic environment. cnr.it

Illustrative Comparison of Theoretical Methods:

| Method | Key Features | Applicability to 4,6-Dichloro-2-(fluoromethyl)pyrimidine |

| Density Functional Theory (DFT) | Includes electron correlation, computationally efficient. | Predicts electronic properties and reactivity with high accuracy. |

| Hartree-Fock (HF) | Ab initio method, neglects electron correlation. | Provides a fundamental description of the electronic structure. |

Optimization of Basis Sets for Pyrimidine Derivatives

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. For pyrimidine derivatives, especially those containing halogens like chlorine and fluorine, the selection of an appropriate basis set is crucial for obtaining reliable results. researchgate.net

Pople-style basis sets, such as 6-311++G(d,p), are commonly employed for this class of molecules. physchemres.org The inclusion of diffuse functions (++) is important for accurately describing the electron density far from the nucleus, which is relevant for anions and weak interactions. Polarization functions (d,p) allow for more flexibility in the shape of the orbitals, which is necessary to accurately model the bonding in molecules with electronegative atoms. For halogenated compounds, specialized basis sets that account for relativistic effects might also be considered for higher accuracy.

Commonly Used Basis Sets for Pyrimidine Derivatives:

| Basis Set | Description | Relevance for Halogenated Pyrimidines |

| 6-31G(d) | A split-valence basis set with polarization functions on heavy atoms. | A good starting point for geometry optimizations. |

| 6-311++G(d,p) | A triple-split valence basis set with diffuse and polarization functions on all atoms. | Provides more accurate electronic properties and energies. |

| aug-cc-pVTZ | A correlation-consistent basis set with augmented diffuse functions. | Offers high accuracy for electron correlation calculations. |

Geometry Optimization and Conformational Energy Landscape Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. researchgate.netyoutube.com For 4,6-dichloro-2-(fluoromethyl)pyrimidine, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. Both DFT and HF methods can be used for geometry optimization. researchgate.net

Conformational analysis of the fluoromethyl group is particularly important. The rotation around the C-C bond connecting the fluoromethyl group to the pyrimidine ring can lead to different conformers with varying energies. By systematically rotating this bond and calculating the energy at each step, a conformational energy landscape can be mapped. This analysis helps to identify the most stable conformer(s) and the energy barriers between them. The presence of electronegative chlorine and fluorine atoms can significantly influence the conformational preferences through steric and electronic effects.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its reactivity. Computational methods provide valuable descriptors that help in understanding and predicting the chemical behavior of 4,6-dichloro-2-(fluoromethyl)pyrimidine.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. For 4,6-dichloro-2-(fluoromethyl)pyrimidine, the distribution of the HOMO and LUMO across the molecule reveals the most probable sites for nucleophilic and electrophilic attack. The presence of electron-withdrawing chloro and fluoromethyl groups is expected to lower the energies of both the HOMO and LUMO and influence their spatial distribution. physchemres.org

Illustrative Frontier Molecular Orbital Data:

| Parameter | Description | Predicted Influence on Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Lower energy indicates reduced nucleophilicity. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower energy suggests increased electrophilicity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap implies higher chemical reactivity. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netnih.gov It provides a clear picture of the charge distribution and is a powerful tool for predicting sites of electrophilic and nucleophilic attack.

In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. For 4,6-dichloro-2-(fluoromethyl)pyrimidine, the nitrogen atoms of the pyrimidine ring are expected to be regions of negative potential due to their lone pairs of electrons. The hydrogen atom on the ring and the areas around the electron-withdrawing chlorine and fluorine atoms are likely to show positive potential. physchemres.orgmdpi.commdpi.com

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron density distribution in a molecule, translating complex wavefunctions into a simple Lewis-like structure of bonds and lone pairs. This analysis is particularly useful for understanding intermolecular interactions by examining the delocalization of electron density between the orbitals of interacting molecules.

In the context of 4,6-dichloro-2-(fluoromethyl)pyrimidine, NBO analysis can elucidate the nature and strength of non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-stacking, which govern the compound's behavior in condensed phases. The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO of one molecule to an empty (acceptor) NBO of another. A higher E(2) value indicates a stronger interaction.

For instance, in a dimeric structure of a related compound, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, NBO analysis revealed strong intermolecular hydrogen bonds of the N–H···N type, with significant stabilization energies. nih.gov For 4,6-dichloro-2-(fluoromethyl)pyrimidine, similar analyses could predict interactions involving the pyrimidine nitrogen atoms acting as lone pair donors and potential hydrogen bond donors in interacting molecules. Furthermore, the chlorine and fluorine atoms could participate in halogen bonding, which would also be quantifiable through NBO analysis.

Natural Atomic Charge Calculations for Electrophilic/Nucleophilic Sites

The distribution of electron density within a molecule is fundamental to its reactivity. Natural atomic charge calculations, derived from NBO analysis, provide a more chemically intuitive picture of atomic charges compared to other methods like Mulliken population analysis. These charges help in identifying the electrophilic and nucleophilic sites within a molecule, which are crucial for predicting its chemical behavior.

A positive natural atomic charge on an atom indicates an electron deficiency, making it susceptible to nucleophilic attack, while a negative charge suggests an electron-rich site, prone to electrophilic attack. For pyrimidine derivatives, the carbon atoms of the ring, particularly those bonded to electronegative halogen atoms, are expected to be electrophilic.

A computational study on the closely related 4,6-dichloropyrimidine (B16783) (4,6-DCP) using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory has provided the natural atomic charges for its atoms. nih.gov These calculated values offer a valuable reference for predicting the reactivity of 4,6-dichloro-2-(fluoromethyl)pyrimidine. The fluoromethyl group at the C2 position would further influence the charge distribution due to the high electronegativity of fluorine.

Table 1: Calculated Natural Atomic Charges for 4,6-dichloropyrimidine nih.gov (Data presented for a structurally similar compound)

| Atom | Natural Atomic Charge (e) |

|---|---|

| N1 | -0.518 |

| C2 | 0.176 |

| N3 | -0.518 |

| C4 | 0.298 |

| C5 | -0.124 |

| C6 | 0.298 |

| H2 | 0.218 |

| Cl4 | 0.035 |

| H5 | 0.218 |

| Cl6 | 0.035 |

In 4,6-DCP, the C4 and C6 positions are the most electrophilic carbon centers, making them the primary sites for nucleophilic attack. nih.gov The introduction of a fluoromethyl group at C2 in the target molecule would likely increase the electrophilicity of the C2 carbon as well.

Vibrational Frequency Calculations and Spectroscopic Simulations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational chemistry can simulate these spectra with a high degree of accuracy, aiding in the assignment of experimental bands to specific molecular motions.

Mechanistic Studies Through Computational Modeling

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the exploration of potential energy surfaces, the identification of transition states, and the prediction of reaction outcomes.

Simulation of Nucleophilic Aromatic Substitution Pathways and Regioselectivity

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyrimidine rings. In 4,6-dichloro-2-(fluoromethyl)pyrimidine, there are three potential sites for nucleophilic attack: the C2, C4, and C6 positions. The regioselectivity of this reaction—that is, which chlorine atom is preferentially substituted—is governed by the electronic and steric properties of the substrate and the nucleophile.